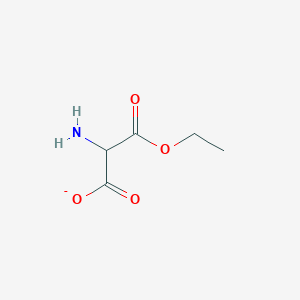

Ethyl aminomalonate

Description

Significance of Aminomalonate Derivatives in Contemporary Synthesis

Aminomalonate derivatives, with ethyl aminomalonate as a prime example, hold considerable significance in contemporary synthetic organic chemistry. Their utility stems from their function as synthetic equivalents of the glycine (B1666218) anion, providing a platform for the construction of more complex molecules.

A primary application is in the synthesis of α-amino acids. libretexts.org The amidomalonate synthesis, a variation of the classic malonic ester synthesis, allows for the alkylation of the α-carbon, leading to a wide array of natural and unnatural amino acids upon hydrolysis and decarboxylation. libretexts.orgwikipedia.org This method is fundamental in peptide synthesis and the development of novel, biologically active molecules. For instance, diethyl N-Boc-iminomalonate, a related derivative, serves as a stable electrophilic glycine equivalent that reacts with organomagnesium compounds to produce arylglycines. organic-chemistry.org

Furthermore, this compound is a key precursor in the synthesis of various heterocyclic compounds. It is used to generate azomethine ylides, which can then participate in 1,3-dipolar cycloaddition reactions to form five-membered rings like pyrrolidines. chemicalbook.com It also serves as a crucial nucleophile in the construction of pyrrole (B145914) rings, which are core structures in many pharmaceuticals and natural products. wikipedia.orgrichmond.eduthieme-connect.com For example, it can be used in the synthesis of N-unsubstituted pyrroles from chalcones and in the cyclocondensation with acylethynylpyrroles to form bipyrroles. richmond.eduthieme-connect.com The versatility of aminomalonate derivatives extends to their use as intermediates in the synthesis of pharmaceuticals, including potential anticancer agents. chembk.com

Historical Context of Aminomalonate Chemistry in Organic Synthesis

The chemistry of aminomalonates is rooted in the broader history of malonic ester chemistry. The malonic ester synthesis, developed in the late 19th century, established a reliable method for forming carbon-carbon bonds at the α-position of a dicarbonyl compound. The adaptation of this methodology to include an amino group equivalent gave rise to the amidomalonate synthesis, a cornerstone for amino acid preparation. libretexts.org

Historically, a common route to synthesize this compound involves the nitrosation of diethyl malonate to produce diethyl isonitrosomalonate (or diethyl oximinomalonate). orgsyn.orgwikipedia.org This intermediate is then reduced to afford the desired this compound. orgsyn.orgwikipedia.org Various reduction methods have been employed over the years, including catalytic hydrogenation over catalysts like palladium on charcoal (Pd/C) or Raney nickel, as well as chemical reduction using agents like aluminum amalgam. orgsyn.org The resulting free base is typically unstable and is immediately converted to its hydrochloride salt for purification and storage. orgsyn.org This general synthetic strategy has been refined over time but remains a fundamental and widely cited procedure in organic synthesis literature. orgsyn.org

Fundamental Reactivity and Structural Considerations of this compound

The structure of this compound (C₇H₁₃NO₄) is central to its reactivity. It possesses a methylene (B1212753) carbon (the α-carbon) that is activated by two adjacent electron-withdrawing ethyl ester groups. The presence of the amino group on this same carbon introduces nucleophilic character.

Structural Features:

α-Carbon: The central carbon atom is bonded to a hydrogen, an amino group (-NH₂), and two ethoxycarbonyl (-COOEt) groups.

Functional Groups: The molecule combines the functionalities of an amine and a diester.

Chirality: The α-carbon is prochiral. While this compound itself is not chiral, its reactions, particularly alkylation, can generate a chiral center, leading to racemic mixtures unless a chiral auxiliary or catalyst is used. nih.gov

Reactivity:

Nucleophilicity: The amino group is nucleophilic and can undergo reactions typical of primary amines, such as N-acylation. orgsyn.org

Acidity of α-Proton: The protons on the α-carbon of N-acylated aminomalonates are acidic and can be removed by a base, creating a nucleophilic enolate that can be alkylated. This is the key step in the amidomalonate synthesis of amino acids. libretexts.org

Cycloaddition Reactions: this compound reacts with aldehydes or ketones to form azomethine ylides. These intermediates are 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles to synthesize heterocyclic systems such as pyrrolidines and imidazolidines. chemicalbook.comoakwoodchemical.com

Condensation Reactions: It can participate in condensation reactions with diketones or their equivalents to form heterocyclic structures like pyrroles. wikipedia.orgrichmond.edu

The free base form of this compound is known to be unstable. For this reason, it is almost always prepared, sold, and used as its hydrochloride salt (C₇H₁₄ClNO₄). orgsyn.orgchemicalbook.comchemicalbook.com The salt is a stable, crystalline solid that can be stored under appropriate conditions (e.g., inert atmosphere, refrigerated). chemicalbook.com The free amine can be generated in situ for reactions that require it.

Physicochemical Properties of Dithis compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₄ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 211.64 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | White to slightly yellow crystalline powder | chemicalbook.com |

| Melting Point | 162-165 °C | orgsyn.orgchemicalbook.com |

| Solubility | Soluble in water, DMSO, Chloroform | chemicalbook.com |

| Stability | Hygroscopic; more stable than the free base | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H8NO4- |

|---|---|

Molecular Weight |

146.12 g/mol |

IUPAC Name |

2-amino-3-ethoxy-3-oxopropanoate |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/p-1 |

InChI Key |

AEVKDASMDDANST-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(C(=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Aminomalonate and Its Derivatives

Preparative Routes to Ethyl Aminomalonate

The synthesis of this compound is most commonly achieved through the reduction of diethyl isonitrosomalonate. This precursor is typically prepared via the nitrosation of diethyl malonate using reagents like sodium nitrite (B80452) in acetic acid. wikipedia.orgorgsyn.org The subsequent reduction of the isonitroso (oxime) group to a primary amine is a critical step, for which several effective strategies have been developed.

Reduction Strategies of Precursors

The conversion of diethyl isonitrosomalonate to this compound involves the reduction of the C=NOH group. This transformation can be accomplished through various catalytic and chemical reduction methods.

Catalytic Hydrogenation of Diethyl Isonitrosomalonate (Oximinomalonate)orgsyn.orgresearch-solution.comorgsyn.org

Catalytic hydrogenation is a widely employed, efficient method for the synthesis of this compound from its isonitroso precursor. This process involves the use of a metal catalyst and a hydrogen source to reduce the oxime functional group. The choice of catalyst can significantly influence the reaction conditions and outcomes.

Palladium-on-Charcoal Mediated Reductionwikipedia.orgorgsyn.orgorgsyn.org

The use of palladium on activated charcoal (Pd/C) is a superior and common method for the catalytic hydrogenation of diethyl isonitrosomalonate. orgsyn.orggatech.edu The reaction is typically performed in a suitable solvent under hydrogen pressure. An ethereal solution of the precursor can be dissolved in absolute alcohol for the reaction. orgsyn.orgstir.ac.uk The process is efficient, often concluding in a short time frame, for instance, about 15 minutes with initial hydrogen pressures of 50–60 lb. orgsyn.orgorgsyn.org

Following the reduction, the catalyst is removed by filtration. Since this compound is less stable than its salt form, the crude product is often directly converted to this compound hydrochloride by treatment with dry hydrogen chloride in ether. orgsyn.org This procedure yields the hydrochloride salt as a stable, white crystalline solid with reported yields between 78% and 82%. orgsyn.orgorgsyn.org A patented process describes a similar hydrogenation in ethyl acetate (B1210297) at 30-35°C under 20 bar of hydrogen pressure, achieving a yield of 85.1% for the hydrochloride salt. chemicalbook.com

Table 1: Palladium-on-Charcoal (Pd/C) Mediated Reduction of Diethyl Isonitrosomalonate

| Catalyst | Solvent | Pressure | Temperature | Time | Yield (as HCl salt) | Reference |

|---|---|---|---|---|---|---|

| 10% Pd/C | Absolute Alcohol | 50-60 psi | Ambient | ~15 min | 78-82% | orgsyn.orgorgsyn.org |

| 5% Pd/C | Ethyl Acetate | 20 bar | 30-35°C | 80 min | 85.1% | chemicalbook.com |

| 5% Pd/C | Toluene | 30-50 psi | 49-50°C | - | - | google.com |

Raney Nickel Catalysiswikipedia.orgorgsyn.orgorgsyn.org

Raney nickel is another effective catalyst for the hydrogenation of diethyl isonitrosomalonate. orgsyn.orggoogle.com This method is cited as a viable alternative to palladium-based systems. orgsyn.orgorgsyn.org The reduction can be part of a one-pot synthesis where the resulting this compound is immediately acetylated. orgsyn.orgorgsyn.org Polymer-supported Raney nickel catalysts have been noted for their high selectivity in various reduction reactions. researchgate.net A method involving a nickel-containing ternary catalyst in an alcohol solvent has also been described for the catalytic hydrogenation of the oxime-based malonate. lookchem.com

Table 2: Raney Nickel Catalysis for Diethyl Isonitrosomalonate Reduction

| Catalyst | Reagent | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Raney Nickel | H₂ | Ethanol | Reduction to this compound, followed by acetylation | orgsyn.orgorgsyn.org |

| Raney Nickel | H₂ | Inert Solvent | Preparation of Aminomalonic acid esters | google.com |

| Nickel-containing ternary catalyst | H₂ | Alcohol | Preparation of this compound | lookchem.com |

Zinc Powder-Based Reductionwikipedia.orgcdnsciencepub.combenchchem.com

The reduction of diethyl isonitrosomalonate can be achieved chemically using zinc powder, typically in an acidic medium. This method often involves a reductive acetylation, where the reduction of the oxime and the acetylation of the newly formed amine occur in a single pot. wikipedia.org The reaction is carried out by adding zinc dust in small portions to a solution of diethyl isonitrosomalonate in glacial acetic acid and acetic anhydride (B1165640). orgsyn.orgorgsyn.orgquora.com

The process is exothermic, and the temperature is generally maintained between 40–50°C. orgsyn.orgorgsyn.orgquora.com After the addition of zinc is complete, the mixture is stirred for a short period before the zinc salts are filtered off. orgsyn.org The final product, diethyl acetamidomalonate, is isolated from the filtrate, with reported yields around 77–78%. orgsyn.orgorgsyn.orgquora.com This method provides a good yield of the acetylated derivative directly. jst.go.jpresearchgate.net

Table 3: Zinc Powder-Based Reduction of Diethyl Isonitrosomalonate

| Reducing Agent | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Zinc Dust | Acetic Anhydride, Glacial Acetic Acid | 40-50°C | 1.5 hours (Zn addition) + 30 min (stirring) | Diethyl Acetamidomalonate | 77-78% | orgsyn.orgorgsyn.orgquora.com |

Chemical Reduction via Aluminum Amalgam or Hydrogen Sulfideorgsyn.org

Besides zinc, other chemical reducing agents have been utilized. orgsyn.orgorgsyn.org Aluminum amalgam has been employed to reduce diethyl isonitrosomalonate to this compound. cdnsciencepub.com This method yields the product as an oil, which is then converted to its more stable hydrochloride or oxalate (B1200264) salt. cdnsciencepub.com The reported yields for the salts, calculated from the starting isonitrosomalonate, are 45% for the hydrochloride and 55% for the oxalate. cdnsciencepub.com Aluminum amalgam is also known to be effective for the reduction of other sensitive nitro-compounds to their corresponding amines. researchgate.net

Reduction using hydrogen sulfide (B99878) is another documented method, although it has been reported to provide very low yields of the desired product. orgsyn.orggatech.edu

Table 4: Chemical Reduction of Diethyl Isonitrosomalonate

| Reducing Agent | Product Form | Yield | Reference |

|---|---|---|---|

| Aluminum Amalgam | Hydrochloride Salt | 45% | cdnsciencepub.com |

| Aluminum Amalgam | Oxalate Salt | 55% | cdnsciencepub.com |

| Hydrogen Sulfide | This compound | Very Low | gatech.edu |

Alkylation of Aminomalic Acid Derivatives

The alkylation of aminomalic acid derivatives represents a significant pathway for the introduction of diverse functional groups. A notable approach involves the nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins. organic-chemistry.orgnih.gov This method forges sp³–sp³ carbon-carbon bonds by cleaving a carbon-nitrogen bond, utilizing pyridinium (B92312) salts derived from α-amino acids as electrophiles. organic-chemistry.org The success of this transformation hinges on the use of a sterically encumbered bis(oxazoline) ligand, which is crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov Mechanistic studies suggest a radical-based pathway. organic-chemistry.org This methodology demonstrates broad substrate scope, tolerating various functional groups and proving effective for the late-stage functionalization of complex molecules. organic-chemistry.org

Another strategy focuses on the "memory of chirality," where the inherent chirality of an enolate intermediate is retained during alkylation. sciforum.net This approach allows for the asymmetric α-alkylation of α-amino acid derivatives without the need for external chiral auxiliaries. sciforum.net The enolate, possessing dynamic axial chirality, is a key intermediate, and its stability at low temperatures is critical for high enantioselectivity. sciforum.net

Radical-based approaches have also been developed for the C-H alkylation of amino acid derivatives. researchgate.net For instance, a cross-dehydrogenative coupling of N-picolinamide amino acid derivatives with ethers and cycloalkanes has been reported. researchgate.net Additionally, visible-light-driven photoredox catalysis can be employed for the site-selective alkylation of N-arylated glycine (B1666218) derivatives. organic-chemistry.org

Synthesis and Stability of this compound Salts (e.g., Hydrochloride)

This compound in its free base form is prone to decomposition, which necessitates its conversion into a more stable salt form, typically the hydrochloride salt, for practical storage and handling. orgsyn.org The synthesis of dithis compound hydrochloride often starts from diethyl malonate. orgsyn.org The process involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate. wikipedia.org This intermediate is then reduced, commonly through catalytic hydrogenation over a palladium-on-charcoal catalyst, to yield dithis compound. orgsyn.org

Due to its instability, the crude dithis compound is immediately converted to its hydrochloride salt. orgsyn.org This is achieved by treating a solution of the aminomalonate, typically in a dry solvent like ether, with dry hydrogen chloride gas. orgsyn.org The hydrochloride salt precipitates as a white solid and can be collected by filtration. orgsyn.org This salt exhibits significantly greater stability compared to the free base. The presence of an electron-withdrawing carboxyl group adjacent to the imino bond in related structures has been shown to increase the stability of N-alkyl isoquinolinium salts, a principle that likely contributes to the enhanced stability of the aminomalonate salt. mdpi.com

| Compound | Form | Melting Point (°C) | Stability | Reference |

| Dithis compound | Free Base | - | Decomposes readily | |

| Dithis compound Hydrochloride | Salt | 162–165 | Stable for long-term storage | orgsyn.org |

Functionalization and Derivatization Approaches

N-Acylation Reactions

Diethyl acetamidomalonate (DEAM) is a crucial derivative of this compound, widely used in the synthesis of α-amino acids. wikipedia.org The synthesis of DEAM typically follows the reduction of diethyl isonitrosomalonate. orgsyn.org A common procedure involves the reduction of diethyl isonitrosomalonate in a mixture of glacial acetic acid and acetic anhydride using zinc dust. wikipedia.orgorgsyn.org The in situ generated amine is then acetylated by the acetic anhydride present in the reaction mixture to yield DEAM. wikipedia.org This one-pot reductive acylation is an efficient method. google.com

An alternative route involves the catalytic hydrogenation of diethyl isonitrosomalonate over a palladium-on-charcoal catalyst in ethanol, followed by the direct acetylation of the resulting dithis compound in the filtrate with acetic anhydride. orgsyn.org Another modification utilizes Raney nickel for the reduction. orgsyn.org The crude product can be purified by recrystallization from water. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference |

| Diethyl Isonitrosomalonate | Zinc dust, Acetic Anhydride, Acetic Acid | Diethyl Acetamidomalonate | 77% (overall) | wikipedia.org |

| Diethyl Isonitrosomalonate | H₂, Pd/C, Ethanol; then Acetic Anhydride | Diethyl Acetamidomalonate | 40% | orgsyn.org |

Alkylation of N-Protected Aminomalonates

The C-alkylation of N-protected aminomalonates, such as diethyl acetamidomalonate, is a cornerstone of α-amino acid synthesis, functioning as an analog to the classic malonic ester synthesis. wikipedia.org The presence of the N-acetyl group enhances the acidity of the α-carbon's hydrogen atom, facilitating its deprotonation by a suitable base to form a stabilized enolate.

The synthesis involves a three-step sequence: deprotonation, alkylation, and subsequent hydrolysis and decarboxylation. wikipedia.org Sodium ethoxide (NaOEt) is a commonly used base for the deprotonation step, forming the nucleophilic enolate. wikipedia.org This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide. For example, the alkylation of DEAM with benzyl (B1604629) chloride in the presence of sodium ethoxide leads to the synthesis of a phenylalanine precursor. wikipedia.org

Following alkylation, the ester and amide functionalities are hydrolyzed, typically under acidic conditions with heating. This process is followed by decarboxylation to yield the final racemic α-amino acid. wikipedia.org The versatility of this method allows for the synthesis of a wide variety of primary α-amino acids by simply changing the alkylating agent.

N-protected tri-, penta-, and heptapeptide (B1575542) methyl esters containing a central aminomalonate residue can also be C-alkylated with primary alkyl, allyl, and benzyl halides under mildly basic conditions, such as using sodium methoxide (B1231860) or potassium tert-butoxide in THF. researchgate.net These peptides can also participate in Michael additions to various acceptors. researchgate.net

N-Alkylation Methodologies

The N-alkylation of aminomalonates is a fundamental transformation for the synthesis of complex amino acid derivatives. A common precursor for these reactions is diethyl acetamidomalonate (DEAM), an N-acylated form of dithis compound. An efficient method for the N-alkylation of DEAM utilizes cesium carbonate (Cs₂CO₃) as a base. researchgate.net This methodology can be followed by C-alkenylation by treating the N-alkenylated intermediate with various electrophiles, also in the presence of Cs₂CO₃. researchgate.net This two-step process allows for the introduction of diverse substituents on both the nitrogen and the α-carbon, leading to the formation of constrained cyclic amino acid derivatives through subsequent reactions like ring-closing metathesis (RCM). researchgate.net The use of cesium carbonate in anhydrous N,N-dimethylformamide (DMF) is effective for these alkylation reactions. researchgate.net

Table 1: N-Alkylation and C-Alkenylation of Diethyl Acetamidomalonate (DEAM)

| N-Alkenyl Group | C-Alkenyl Group | Product Yield |

|---|---|---|

| Allyl | Allyl | 85% |

| Crotyl | Allyl | 82% |

| Prenyl | Allyl | 75% |

| Allyl | Crotyl | 80% |

| Allyl | Prenyl | 72% |

Data sourced from studies on N-alkylation and subsequent C-alkenylation of DEAM. researchgate.net

Organocatalytic Asymmetric Allylic Alkylation

A significant advancement in the functionalization of this compound is the development of organocatalytic asymmetric allylic alkylation (AAA). This method has been successfully applied to the reaction of Morita–Baylis–Hillman (MBH) carbonates with diethyl 2-aminomalonate. acs.orgnih.gov A key challenge in using dithis compound directly is its high reactivity, which can be harnessed through an in situ protection strategy. acs.org In this approach, the aminomalonate reacts with a protecting group precursor, such as N-(2-formylphenyl)-4-methyl-benzenesulfonamide, within the reaction vessel to form an imine intermediate. acs.orgnih.gov

This intermediate then undergoes asymmetric allylic alkylation with MBH carbonates, catalyzed by chiral organocatalysts. acs.org Easily available and inexpensive cinchona alkaloids, specifically quinine (B1679958) and its pseudo-enantiomer quinidine (B1679956), have proven to be highly effective catalysts for this transformation. acs.orgnih.gov The reaction proceeds with excellent regioselectivity and affords the desired products in high yields (up to 99%) and with high enantioselectivity (up to 98% ee). acs.orgnih.gov The choice of catalyst dictates the stereochemical outcome, with quinine and quinidine providing access to opposite enantiomers of the product. acs.org The addition of 4 Å molecular sieves can improve chemical yields by promoting the formation of the imine intermediate through water removal. acs.org

Table 2: Asymmetric Allylic Alkylation of MBH Carbonates with Diethyl 2-Aminomalonate

| Catalyst | Solvent | Additive | Yield (%) | ee (%) |

|---|---|---|---|---|

| Quinine | Dichloromethane | None | 75 | 96 |

| Quinine | Ethyl Acetate | None | 81 | 97 |

| Quinine | Ethyl Acetate | 4 Å MS | 91 | 98 |

| Quinidine | Toluene | None | 65 | 96 |

Data reflects the optimization of the organocatalytic asymmetric allylic alkylation. acs.org

Double Nucleophilic Addition to Iminomalonate Frameworks

Iminomalonates, derived from this compound, serve as versatile scaffolds for constructing quaternary α-amino acids through double nucleophilic addition. nih.govrsc.org A tandem reaction has been developed involving the N-alkylation, oxidation, and subsequent C-allylation of diethyl 2-[N-(p-methoxyphenyl)imino]malonate. nih.govrsc.org

The process begins with the nucleophilic addition of a Grignard reagent to the imine nitrogen, forming a halomagnesium enolate intermediate. nih.gov This intermediate is then oxidized, typically with N-bromosuccinimide (NBS), to generate an iminium species in situ. nih.govrsc.org The highly electrophilic iminium ion is then trapped by a second nucleophile. nih.gov Tetraallylstannane has been identified as a particularly efficient nucleophile for the final C-allylation step. rsc.org This one-pot sequence allows for the introduction of two different groups at the α-position, yielding symmetrical quaternary α-amino diesters. rsc.orgnih.gov The reaction works well with primary alkyl Grignard reagents, while sterically bulkier reagents like iso-propyl and tert-butyl Grignard reagents result in lower yields. rsc.org

Table 3: Tandem N-Alkylation/Oxidation/Allylation of Diethyl 2-[N-(p-methoxyphenyl)imino]malonate

| Grignard Reagent (R-MgBr) | Product (N-R, C-allyl) | Yield (%) |

|---|---|---|

| Methylmagnesium bromide | N-Me, C-allyl | 74 |

| Ethylmagnesium bromide | N-Et, C-allyl | 68 |

| n-Propylmagnesium bromide | N-nPr, C-allyl | 70 |

| n-Butylmagnesium bromide | N-nBu, C-allyl | 65 |

| iso-Propylmagnesium bromide | N-iPr, C-allyl | 40 |

| tert-Butylmagnesium bromide | N-tBu, C-allyl | 25 |

Data from the study on double nucleophilic addition to iminomalonates. rsc.org

Generation of Azomethine Ylides from this compound

This compound is a valuable precursor for the generation of stabilized azomethine ylides, which are powerful intermediates in the synthesis of nitrogen-containing heterocycles. ua.esresearchgate.net These 1,3-dipoles are typically formed in situ through the condensation of dithis compound with an aldehyde, such as paraformaldehyde. researchgate.net The resulting azomethine ylide can then participate in [3+2] dipolar cycloaddition reactions with a wide range of dipolarophiles to construct substituted pyrrolidine (B122466) rings. ua.esresearchgate.net

This methodology has been utilized in multicomponent reactions, for instance, reacting dithis compound, 2-oxoaldehydes, and various dipolarophiles. ua.es The cycloaddition with electron-deficient alkenes like maleimides, maleates, fumarates, and acrylates proceeds with high regioselectivity. ua.es However, studies have shown that cycloadditions with acrylate (B77674) and propiolate derivatives can yield mixtures of regioisomers. researchgate.net The regiochemical outcome can be influenced by the steric bulk of the activating group on the dipolarophile, with larger groups favoring the formation of the 2,2,4-trisubstituted pyrrolidine over the 2,2,3-trisubstituted isomer. researchgate.net In the absence of a reactive dipolarophile, the initially formed ylide may react with another molecule of the aminomalonate. researchgate.net This reactivity makes azomethine ylides derived from this compound versatile building blocks for creating molecular diversity. ua.es

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| 4 Å molecular sieves |

| Acrylate |

| Allylmagnesium bromide |

| Azomethine ylide |

| Cesium carbonate |

| Crotylmagnesium bromide |

| Diethyl 2-[N-(p-methoxyphenyl)imino]malonate |

| Diethyl acetamidomalonate (DEAM) |

| Dithis compound |

| Diethyl azodicarboxylate |

| N,N-dimethylformamide (DMF) |

| This compound |

| Ethylmagnesium bromide |

| Fumarate |

| Grignard reagent |

| Iminomalonate |

| iso-Propylmagnesium bromide |

| Maleate |

| Maleimide |

| Methylmagnesium bromide |

| Morita–Baylis–Hillman (MBH) carbonate |

| N-(2-formylphenyl)-4-methyl-benzenesulfonamide |

| N-bromosuccinimide (NBS) |

| n-Butylmagnesium bromide |

| n-Propylmagnesium bromide |

| N-phenyl maleimide |

| Paraformaldehyde |

| Prenylmagnesium bromide |

| Propiolate |

| Pyrrolidine |

| Quinidine |

| Quinine |

| Sarcosine |

| tert-Butylmagnesium bromide |

| Tetraallylstannane |

| Toluene |

Strategic Applications of Ethyl Aminomalonate in Complex Organic Synthesis

Construction of Alpha-Amino Acids and Their Derivatives

Ethyl aminomalonate and its N-protected derivatives, such as diethyl acetamidomalonate, are pivotal starting materials in the synthesis of α-amino acids. The presence of two ester groups acidifies the α-carbon, facilitating the formation of a nucleophilic enolate. This enolate can then be alkylated, and subsequent hydrolysis and decarboxylation yield the desired amino acid. This general strategy offers a versatile and reliable route to a wide array of both naturally occurring and synthetic amino acid structures.

General Synthesis of Natural and Unnatural Alpha-Amino Acids

The amidomalonate synthesis is a well-established and general method for preparing α-amino acids. libretexts.org This method is an extension of the malonic ester synthesis and typically utilizes diethyl acetamidomalonate. The process begins with the deprotonation of the α-carbon by a base, such as sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a primary alkyl halide. libretexts.org

The subsequent steps involve the hydrolysis of both the amide protecting group and the two ester groups, which is typically achieved by heating with aqueous acid. This hydrolysis step generates an intermediate aminomalonic acid, which is a β-dicarboxylic acid. This intermediate readily undergoes decarboxylation upon heating to furnish the final α-amino acid product as a racemic mixture. libretexts.org The versatility of this method lies in the ability to vary the alkyl halide, allowing for the synthesis of a diverse range of primary α-amino acids. For example, using ethyl bromoacetate (B1195939) as the alkylating agent leads to the formation of aspartic acid. libretexts.org

This method is not limited to natural amino acids; it is also widely employed for the synthesis of unnatural amino acids (UAAs), which are crucial for developing novel pharmaceuticals and probing protein structure and function. nih.gov By choosing appropriate alkylating agents, a vast library of UAAs with diverse side chains can be accessed.

| Step | Description | Reagents | Intermediate/Product |

| 1. Enolate Formation | Deprotonation of diethyl acetamidomalonate at the α-carbon. | Base (e.g., Sodium Ethoxide, NaOEt) | Enolate ion |

| 2. Alkylation | Nucleophilic substitution (SN2) of an alkyl halide by the enolate. | Alkyl Halide (R-X) | Alkylated diethyl acetamidomalonate |

| 3. Hydrolysis & Decarboxylation | Acid-catalyzed hydrolysis of esters and amide, followed by thermal decarboxylation. | Aqueous Acid (e.g., HCl) / Heat | α-Amino Acid |

Enantioselective Synthesis of Alpha-Amino Acids

Producing enantiomerically pure α-amino acids is critical, as biological systems typically recognize only one enantiomer. While the general amidomalonate synthesis yields a racemic mixture, several strategies have been developed to achieve enantioselectivity using this compound derivatives. libretexts.org

One approach is the asymmetric decarboxylative protonation . This method involves creating an unsymmetrical aminomalonic ester, for example, with one allyl ester group. Palladium-catalyzed deallylation and decarboxylation generate a prochiral enolate intermediate. acs.org In the presence of a chiral ligand and a suitable proton source, this enolate can be protonated enantioselectively, leading to an enantiomerically enriched α-amino acid. acs.org

Another strategy employs chiral bases for enantioselective decarboxylation-reprotonation. Chiral tertiary amines, such as those derived from cinchona alkaloids (e.g., quinidine (B1679956) or quinine), can mediate the decarboxylation of an α-aminomalonate derivative. researchgate.net The chiral environment provided by the base directs the subsequent protonation, resulting in the formation of an optically enriched α-amino acid ester. For instance, using a quinidine-derived base to decarboxylate an N-acyl malonate has yielded N-acetyl pipecolic acid ethyl ester with a 52% enantiomeric excess. researchgate.net

Enzymatic resolution is another powerful technique. A racemic mixture of an N-acylamino acid ester, prepared via the malonate synthesis, can be resolved using enzymes like chymotrypsin (B1334515) or subtilisin. researchgate.net These enzymes selectively hydrolyze one enantiomer (typically the L-enantiomer) of the ester to the corresponding L-acylamino acid, leaving the unreacted D-ester. researchgate.netnih.govrsc.org This allows for the separation of the two enantiomers.

| Method | Principle | Key Components | Outcome |

| Asymmetric Decarboxylative Protonation | Enantioselective protonation of a prochiral enolate intermediate. | Unsymmetrical aminomalonic ester, Palladium catalyst, Chiral ligand (e.g., (S)-tBu-PHOX), Proton source. acs.org | Enantiomerically enriched α-amino acid. acs.org |

| Chiral Base-Mediated Decarboxylation | Enantioselective decarboxylation-reprotonation guided by a chiral base. | α-Aminomalonate derivative, Chiral tertiary amine (e.g., quinidine-derived base). researchgate.net | Optically enriched α-amino acid ester. researchgate.net |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer in a racemic mixture. | Racemic N-acylamino acid ester, Enzyme (e.g., chymotrypsin, subtilisin). researchgate.net | Separation of L- and D-enantiomers. researchgate.net |

Synthesis of Structurally Constrained Amino Acid Derivatives

Structurally constrained amino acids are valuable tools in medicinal chemistry for designing peptides and peptidomimetics with specific conformations. This compound derivatives serve as versatile precursors for these complex molecules. An effective strategy for creating cyclic amino acid derivatives involves a combination of N-alkylation, C-alkenylation, and ring-closing metathesis (RCM). researchgate.net

The synthesis begins with the N-alkylation of diethyl acetamidomalonate (DEAM). This is followed by C-alkenylation, where an alkenyl group is introduced at the α-carbon by reacting the N-alkenylated DEAM with an appropriate electrophile in the presence of a base like cesium carbonate. The resulting product contains two alkenyl chains, one on the nitrogen and one on the carbon. This di-alkenylated intermediate is then subjected to a ring-closing metathesis (RCM) reaction, which efficiently forms a cyclic structure, yielding a constrained amino acid derivative. researchgate.net

Specific Amino Acid Syntheses

The synthesis of phenylalanine using the amidomalonate method involves the alkylation of diethyl acetamidomalonate with benzyl (B1604629) bromide. The general procedure of base-mediated enolate formation followed by nucleophilic attack on benzyl bromide yields α-acetamido-α-carboxyethyl-benzylmalonate. Subsequent acidic hydrolysis and decarboxylation produce racemic phenylalanine. Resolution procedures can then be applied to separate the L- and D-enantiomers. researchgate.netresearchgate.net This approach has also been extended to prepare derivatives such as p-di-(2-chloroethyl)amino-L-phenylalanine (melphalan), a chemotherapy agent, starting from the appropriate dithis compound derivative. researchgate.net

Diethyl acetamidomalonate is a key reagent for the synthesis of tryptophan and its derivatives. orgsyn.org A common method involves the reaction of diethyl acetamidomalonate with gramine (B1672134) (3-(dimethylaminomethyl)indole). Heating gramine leads to the formation of a reactive 3-methylene-3H-indole intermediate. This intermediate is then trapped by the nucleophilic enolate of diethyl acetamidomalonate to form the carbon-carbon bond at the indole-3-position. nih.gov Subsequent hydrolysis and decarboxylation yield tryptophan.

A milder and often higher-yielding procedure involves the coupling of N-protected dithis compound, such as N-Boc dithis compound, with gramine derivatives in the presence of ethyl propiolate at room temperature. nih.gov This method is effective for a range of substituted indoles, including sterically hindered ones, and provides the coupled products in good yields, which can then be converted to the corresponding tryptophan derivatives. nih.gov

| Amino Acid | Alkylating Agent / Precursor | Key Reaction | Reference |

| Phenylalanine | Benzyl bromide | Amidomalonate Synthesis | |

| Tryptophan | Gramine | Michael-type addition of malonate enolate to a 3-methylene-3H-indole intermediate | nih.gov |

| Tryptophan Derivatives | Substituted Gramines | Coupling with N-Boc dithis compound in the presence of ethyl propiolate | nih.gov |

Histidine

The synthesis of the amino acid histidine can be achieved using this compound as a foundational starting material, albeit through an intermediate derivative. The strategy involves the initial conversion of this compound to diethyl acetamidomalonate (DEAM). wikipedia.org This protection step is crucial for the subsequent selective alkylation.

The synthesis proceeds via the acetamidomalonate method, a well-established route for producing various α-amino acids. orgsyn.orglibretexts.org The key steps are outlined below:

Acetylation of this compound: this compound is first acetylated to form diethyl acetamidomalonate. This is typically achieved by reacting it with acetic anhydride (B1165640).

Alkylation: The diethyl acetamidomalonate is then deprotonated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic intermediate is subsequently alkylated with a suitable electrophile. For the synthesis of histidine, the alkylating agent is typically a protected 4-(chloromethyl)imidazole. vaia.comlibretexts.org

Hydrolysis and Decarboxylation: The resulting alkylated malonate derivative undergoes acidic hydrolysis. This step removes the acetyl protecting group and hydrolyzes the two ester groups to carboxylic acids. The intermediate, a substituted aminomalonic acid, is unstable and readily undergoes decarboxylation upon heating to furnish racemic histidine.

This synthetic approach highlights the utility of this compound as a precursor to more complex amino acids, where its core structure is modified through a series of well-defined chemical transformations.

Glutamic Acid

Similar to the synthesis of histidine, the preparation of glutamic acid from this compound relies on the initial formation of diethyl acetamidomalonate (DEAM). This common intermediate provides a versatile platform for the introduction of various side chains. wikipedia.org

Formation of the Sodium Salt of DEAM: Diethyl acetamidomalonate is treated with a base, typically sodium ethoxide in absolute ethanol, to generate its sodium salt. cdnsciencepub.com

Reaction with β-Propiolactone: The sodium salt of DEAM then acts as a nucleophile, attacking the β-propiolactone ring. This reaction results in the opening of the lactone ring and the formation of the diethyl ester of N-acetyl-2-carbethoxyglutamic acid. researchgate.netcdnsciencepub.com This condensation is generally performed at low temperatures (around 0°C) to control the reactivity of the propiolactone. cdnsciencepub.com

Hydrolysis and Decarboxylation: The intermediate tri-ester is then subjected to acid hydrolysis, which cleaves both the ester and amide functionalities. The resulting amino-tricarboxylic acid intermediate readily decarboxylates upon heating to yield DL-glutamic acid. researchgate.netcdnsciencepub.com

Heterocyclic Analogs of Alpha-Aminoadipic Acid

This compound, in a protected form, serves as a key building block for the synthesis of heterocyclic analogs of α-aminoadipic acid. These complex molecules are of interest in medicinal chemistry due to their structural similarity to endogenous compounds.

In a reported synthesis, a protected form of this compound, specifically diethyl (Boc-amino)malonate, is utilized. The Boc (tert-butyloxycarbonyl) group serves to protect the amino functionality during the synthetic sequence. The synthesis of a racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] Current time information in Bangalore, IN.acs.orgthiazol-6-yl]propanoic acid, a heterocyclic analog of α-aminoadipic acid, has been achieved through the coupling of diethyl (Boc-amino)malonate with a suitable heterocyclic electrophile. This procedure underscores the importance of this compound derivatives in constructing complex, non-proteinogenic amino acids.

Quaternary Alpha-Amino Diesters

The synthesis of quaternary α-amino diesters, which are valuable precursors for the preparation of sterically hindered α-amino acids, can be accomplished using derivatives of aminomalonates. These syntheses often involve the formation of an iminomalonate intermediate.

One effective method involves a double nucleophilic addition to an iminomalonate derivative, specifically diethyl 2-[N-(p-methoxyphenyl)imino]malonate. rsc.org The process begins with the N-alkylation of the iminomalonate using a Grignard reagent. The resulting magnesium enolate is then oxidized in situ to form an iminium species. This electrophilic intermediate is subsequently attacked by a second nucleophile, such as tetraallylstannane, to generate the desired quaternary α-amino diester. rsc.org

Another approach utilizes diethyl N-Boc-iminomalonate, a stable and highly reactive electrophilic glycine (B1666218) equivalent. organic-chemistry.orgthieme-connect.com This iminomalonate is prepared on a multi-gram scale and reacts readily with organomagnesium compounds to afford substituted N-Boc-aminomalonates. Subsequent hydrolysis of these products provides access to a variety of arylglycines. organic-chemistry.orgthieme-connect.com While not a direct conversion from this compound, these methods showcase the strategic importance of related malonate structures in the synthesis of complex amino acid derivatives.

Synthesis of Diverse Heterocyclic Compounds

Pyrrole (B145914) Derivatives

Synthesis of Ethyl Pyrrole-2-Carboxylate Esters

An improved and reliable method for the synthesis of ethyl pyrrole-2-carboxylate esters involves the condensation of preformed dithis compound with various 1,3-diketones. acs.org This reaction is typically carried out in boiling glacial acetic acid and provides significantly better yields compared to the original in situ reduction methods. acs.org The use of preformed dithis compound has proven to be more dependable, especially for large-scale syntheses. acs.org

The reaction demonstrates high versatility, accommodating both symmetrical and unsymmetrical 1,3-diketones. With symmetrical diketones, a single pyrrole product is formed in high yields, generally ranging from 75% to 90%. acs.org In the case of unsymmetrical diketones, a mixture of two isomeric pyrroles is possible, with the reaction often showing considerable regioselectivity, favoring one isomer over the other. acs.orgresearchgate.net The yields for the major isomer from unsymmetrical diketones are typically in the range of 60-70%. acs.org

The condensation of 2-acetyl-1-tetralone (B102764) with dithis compound in refluxing acetic acid, for instance, results in the formation of a dihydronaphthopyrrole in excellent yield, showcasing the utility of this method for creating fused ring systems. capes.gov.br

Table 1: Synthesis of Ethyl Pyrrole-2-Carboxylates from Dithis compound and 1,3-Diketones

| 1,3-Diketone | R¹ | R² | R³ | Product (Ethyl Pyrrole-2-carboxylate) | Yield (%) |

| 2,4-Pentanedione | CH₃ | H | CH₃ | Ethyl 3,5-dimethylpyrrole-2-carboxylate | 85-90 |

| 3-Ethyl-2,4-pentanedione | CH₃ | C₂H₅ | CH₃ | Ethyl 4-ethyl-3,5-dimethylpyrrole-2-carboxylate | 85 |

| 3,5-Heptanedione | C₂H₅ | H | C₂H₅ | Ethyl 3,5-diethylpyrrole-2-carboxylate | 80 |

| 2,4-Hexanedione | CH₃ | H | C₂H₅ | Ethyl 3-methyl-5-ethylpyrrole-2-carboxylate | 65-70 |

| 1-Phenyl-1,3-butanedione | C₆H₅ | H | CH₃ | Ethyl 3-phenyl-5-methylpyrrole-2-carboxylate | 60 |

Data compiled from reported synthetic procedures. Yields are for the isolated major product.

Regioselectivity in Pyrrole Synthesis from 1,3-Diketones

The reaction of this compound with 1,3-diketones provides a direct route to highly substituted pyrroles. A key aspect of this synthesis is the regioselectivity of the initial condensation and subsequent cyclization. Research has shown that the structure of the enolized diketone plays a crucial role in determining the final product. acs.org

In the case of 2-acylcycloalkanones, the reaction can proceed via either an initial endocyclic or exocyclic condensation. For instance, the reaction of 2-acetylcyclohexanone (B32800) with this compound predominantly yields the product resulting from an initial endocyclic condensation. acs.org Conversely, 2-acetylcyclopentanone (B155173) favors an initial exocyclic condensation. acs.org The use of more sterically hindered acyl groups, such as propionyl, can further influence this regioselectivity, often favoring a single product. acs.org

The reaction conditions, including the choice of catalyst and solvent, also impact the outcome. While some reactions proceed under thermal conditions, others benefit from the use of catalysts like zinc. acs.org For example, the synthesis of certain pyrroles from 2-acylcycloalkanones failed under zinc-Knorr conditions but proceeded, albeit in lower yields, under other conditions. acs.org

The following table summarizes the regioselective outcomes observed in the synthesis of pyrroles from various 1,3-diketones and this compound.

| 1,3-Diketone | Major Product Type | Reference |

| 2-Acetylcyclohexanone | Initial Endocyclic Condensation | acs.org |

| 2-Acetylcyclopentanone | Initial Exocyclic Condensation | acs.org |

| 2-Propionylcyclohexanone | Single Isomer (Endocyclic) | acs.org |

| 2-Propionylcyclopentanone | Single Isomer (Exocyclic) | acs.org |

This controlled regioselectivity allows for the targeted synthesis of specific pyrrole isomers, which are valuable intermediates in medicinal chemistry and materials science. hud.ac.uk

Pyrrolidine (B122466) Synthesis via 1,3-Dipolar Cycloadditions

This compound is a key precursor for the generation of azomethine ylides, which are versatile 1,3-dipoles for the synthesis of pyrrolidine rings through [3+2] cycloaddition reactions. rsc.orgresearchgate.net The reaction typically involves the condensation of this compound with an aldehyde or ketone to form an imine, which then tautomerizes to the azomethine ylide. This ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to afford highly functionalized pyrrolidines. rsc.orgresearchgate.net

Microwave-assisted heating has been shown to be more effective than conventional heating for these multicomponent reactions, often leading to higher yields and favoring the formation of endo-cycloadducts. rsc.org The diastereoselectivity of the cycloaddition is influenced by the stereochemistry of the azomethine ylide, with W-shaped dipoles generally leading to 2,5-cis-cycloadducts. rsc.org

A variety of dipolarophiles have been successfully employed in these reactions, including maleimides, methyl acrylate (B77674), methyl fumarate, and (E)-1,2-bis(phenylsulfonyl)ethylene. rsc.org The regioselectivity of the cycloaddition can be influenced by the nature of the activating group on the dipolarophile, with larger groups favoring the formation of 2,2,4-trisubstituted pyrrolidines. researchgate.net

The following table showcases the diversity of pyrrolidine derivatives synthesized using this methodology.

| Aldehyde/Ketone | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Ethyl glyoxylate | N-Benzylmaleimide | Microwave | Polysubstituted pyrrolidine | rsc.org |

| Paraformaldehyde | Acrylate derivatives | Thermal | 2,2,3- and 2,2,4-Trisubstituted pyrrolidines | researchgate.net |

| Benzaldehydes | 3-Nitro-2H-chromenes | Catalyst-free | Polysubstituted benzopyrano[3,4-c]-pyrrolidines | rsc.org |

| Acrolein | - | d-Proline | C-3 unsubstituted pyrrolidines | thieme-connect.com |

This method provides a powerful and flexible approach to the synthesis of complex pyrrolidine scaffolds, which are common motifs in biologically active natural products and pharmaceuticals. rsc.orgrsc.org

Pyrimidine (B1678525) Heterocycles

This compound hydrochloride serves as a valuable intermediate in the synthesis of various pyrimidine-based heterocyclic compounds. patsnap.comchembk.com These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. orientjchem.org

One notable application is in the synthesis of thiazolo[5,4-d]pyrimidines, which have shown potential as immunosuppressive agents. derpharmachemica.com The synthesis often involves the condensation of this compound with other heterocyclic precursors to construct the fused pyrimidine ring system. derpharmachemica.com

The versatility of this compound allows for its incorporation into various synthetic strategies for pyrimidine derivatives. For example, it can be used to introduce an amino and two ester groups, which can then be further functionalized to build the desired pyrimidine ring.

Furan (B31954) Derivatives (e.g., Ethyl 3-amino-4-arylfuran-2-carboxylates)

This compound has been utilized in the synthesis of ethyl 3-amino-4-arylfuran-2-carboxylates. researchgate.netresearchgate.net This synthesis proceeds through a multi-step sequence, starting from the reaction of an arylacetonitrile. researchgate.net An important intermediate in this process is a malonate vinyl ether, which undergoes ring closure to form the final furan product. researchgate.netresearchgate.net

The yields for the final ring closure step can vary, typically ranging from 15% to 40%. researchgate.netresearchgate.net This method provides access to 3-aminofuran-2-carboxylate esters, which are valuable building blocks for the synthesis of more complex molecules. researchgate.net

Isoquinoline (B145761) Derivatives

This compound is a key reagent in the one-pot synthesis of ethyl isoquinoline-3-carboxylates. mdpi.comsci-hub.st This domino reaction involves the condensation of this compound with an ortho-phthalaldehyde in the presence of a base such as sodium ethoxide. mdpi.comsci-hub.st The reaction proceeds efficiently, providing good yields of the desired isoquinoline derivatives. mdpi.com

This method is applicable to both commercial ortho-phthalaldehyde and substituted derivatives, such as 4,5-dimethoxy-ortho-phthalaldehyde, allowing for the synthesis of a range of substituted isoquinolines. mdpi.com The resulting ethyl isoquinoline-3-carboxylates are important precursors for the synthesis of nonproteogenic amino acid derivatives and other biologically active compounds. sci-hub.st

Bicyclic Nitrones

An efficient organocatalytic cascade reaction for the synthesis of functionalized bicyclic nitrones has been developed utilizing imines derived from this compound. researchgate.netresearchgate.net The reaction involves the interaction of (E)-diethyl 2-((2-hydroxybenzylidene)amino)malonates with dielectrophilic ethyl 2-(nitromethylene)-4-arylbut-3-ynoate in the presence of a catalytic amount of DABCO. researchgate.netresearchgate.net

The proposed mechanism involves the formation of an allene (B1206475) intermediate, followed by intramolecular cyclization and rearrangement of an oxygen atom in the nitro group to form the unique bicyclic nitrone scaffold. researchgate.net This transformation tolerates a broad range of substrates and provides the bicyclic nitrones in moderate to good yields with excellent diastereoselectivity. researchgate.net These nitrones are valuable intermediates in the synthesis of nitrogenous heterocycles due to their ability to undergo 1,3-dipolar cycloadditions. researchgate.net

Pyrazolopyrimidopyrimidines

This compound has been employed in the synthesis of pyrazolopyrimidopyrimidines, a class of heterocyclic compounds with potential antimicrobial activity. researchgate.net The synthesis involves the reaction of this compound with other heterocyclic building blocks. For instance, 9-deazaguanine (B24355) has been synthesized in a multi-step sequence starting from ethyl (ethoxymethylene)cyanoacetate and dithis compound. researchgate.net

Microwave-supported, solvent-free reaction conditions have been shown to be effective in the synthesis of these complex heterocyclic systems, offering advantages such as faster reaction times and higher yields compared to conventional heating methods. researchgate.net

Pyrroloimidazolediones (Bicyclic Lactams)

The synthesis of bicyclic lactams, specifically pyrroloimidazolediones, can be achieved using dithis compound and substituted benzaldehydes. The process involves the formation of a dimerized imidazolidine (B613845) cycloadduct, which is followed by a Dieckmann ring closure. The resulting N,N-heterocycles have been noted for their metal-chelating properties. researchgate.net

Imidazo[2,1-b]researchgate.netgoogle.comthiazole Ring Systems

This compound is a key reagent in the synthesis of heterocyclic analogs of α-aminoadipic acid that are based on the imidazo[2,1-b] researchgate.netgoogle.comthiazole ring system. researchgate.net In a specific application, racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b] researchgate.netgoogle.comthiazol-6-yl]propanoic acid was synthesized using diethyl (Boc-amino)malonate. researchgate.net The general construction of imidazo[2,1-b]thiazoles often involves the cyclocondensation of 2-aminothiazole (B372263) with α-bromo ketones. researchgate.net

Synthesis of 9-Deazaguanine

This compound is a crucial precursor in a synthetic pathway for 9-deazaguanine derivatives. google.com The process commences with the reaction of an aldehyde or ketone with a dialkylaminomalonate, with dithis compound being the preferred reagent, to form an enamine. google.com This reaction is typically conducted in an aqueous medium, which can be water alone or a mixture of water and a lower C1-C4 alcohol, at temperatures ranging from approximately 20°C to 60°C. google.com

The subsequent step involves the reaction of the enamine with a base to facilitate a cyclization, forming a pyrrole ring. google.com This cyclization is carried out in the presence of a lower C1-C4 alcohol, with methanol (B129727) being the preferred choice. google.com The resulting cyclic pyrrole is then reacted with an urea (B33335) compound or a derivative of carbamimidoic acid to yield a protected guanidino compound. Finally, the desired 9-deazaguanine derivative is obtained by treating the protected guanidino compound with trifluoroacetic acid or by reacting it with an alkoxide or hydroxide, followed by neutralization with an acid. google.com 9-Deazaguanine is recognized as a nucleoside analog that acts as an inhibitor of purine (B94841) nucleoside phosphorylase (PNP), showing potential in anticancer therapies. ambeed.com

Utilization in Pharmaceutical and Agrochemical Synthesis

This compound hydrochloride serves as a significant intermediate in the synthesis of a variety of biologically active molecules, including those with applications in the pharmaceutical and agrochemical industries. ontosight.ai

As a Precursor for Active Pharmaceutical Ingredients (APIs)

The compound is a versatile building block in the creation of various pharmaceuticals. ontosight.aithieme-connect.com

Antihypertensive Agents

While direct synthesis of commercial antihypertensive drugs from this compound is not explicitly detailed in the provided context, the synthesis of various heterocyclic compounds with potential pharmacological activities is noted. Antihypertensive agents function by various mechanisms, such as affecting the sodium-water balance, acting on the sympathetic nervous system, influencing vascular motility control centers, or modulating the renin-angiotensin system. humanitas.net The development of novel antihypertensive drugs can involve the synthesis of derivative compounds, such as pyridone derivatives. researchgate.net

Antineoplastic Drugs

Dithis compound derivatives are utilized in the synthesis of para-substituted phenylalanines, which are precursors to antineoplastic agents like p-di-(2-chloroethyl)amino-L- and -D-phenylalanine. researchgate.net Antineoplastic drugs, which include alkylating agents, antimetabolites, and antibiotics, function by interfering with cell division and multiplication. researchgate.net Alkylating agents, for instance, form covalent bonds with intracellular macromolecules, leading to cytotoxic effects. nih.gov

Bioactive Compounds for Neurological Disorders

The quest for effective treatments for neurological disorders has led researchers to explore a wide range of synthetic compounds, with natural products and their derivatives often serving as a source of inspiration. mdpi.com Bioactive compounds, including alkaloids and flavonoids, have shown potential as neuroprotective agents by interacting with various targets within the central nervous system (CNS), such as the GABA-A receptor. While direct synthesis of specific neurological disorder treatments using this compound is a broad area, its utility as a precursor for α-amino acids and heterocyclic structures is fundamental. mdpi.com For instance, the synthesis of α-amino acid derivatives, which can be achieved from dithis compound, is a key step in creating molecules that may modulate neurological pathways. mdpi.com

The development of novel neuroprotective drugs often involves targeting mechanisms like the reduction of intracellular reactive oxygen species (ROS) and the regulation of neurotransmitter systems. nih.govnih.gov The structural motifs accessible from this compound are relevant to the creation of compounds that can interact with these neurological targets.

Antibiotics and Antimicrobial Agents

This compound is a valuable intermediate in the synthesis of various antibiotics and antimicrobial agents. ontosight.ai The amino acid scaffold is a common feature in many antibacterial, antifungal, and antiprotozoal compounds, as they can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov The ability to introduce diverse functionalities onto the this compound backbone allows for the creation of novel antimicrobial candidates.

Research has shown that derivatives of this compound can be used to construct compounds with potential antibiotic or antifungal activity. ontosight.ai The synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy, and the development of inhibitors for β-lactamase enzymes are areas where intermediates derived from this compound could be applied. nih.gov Furthermore, the disruption of bacterial membranes and inhibition of essential enzymes are common mechanisms of action for antimicrobial agents, and the versatile chemistry of this compound allows for the design of molecules targeting these processes. mdpi.com

Table 1: Examples of Antimicrobial Mechanisms and Potential for this compound Derivatives

| Mechanism of Action | Description | Relevance of this compound |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Disrupts the formation of the peptidoglycan layer in bacteria. | Precursor to β-lactam structures and other cell wall synthesis inhibitors. |

| Disruption of Membrane Integrity | Causes leakage of intracellular contents, leading to cell death. mdpi.com | Can be functionalized to create amphipathic molecules that interact with bacterial membranes. |

| Inhibition of Protein Synthesis | Binds to ribosomal subunits, preventing translation. | Can be used to synthesize analogs of amino acids that interfere with protein synthesis. |

| Inhibition of Nucleic Acid Synthesis | Interferes with DNA replication or RNA transcription. nih.gov | Serves as a building block for nucleotide analogs. |

Antiviral and Anticancer Drugs

The application of this compound extends to the synthesis of antiviral and anticancer medications. ontosight.ai A key strategy in developing these drugs is the creation of structural mimics of natural building blocks like guanine, which can disrupt the replication of viral or cancerous cells. nih.gov this compound serves as a versatile starting material for constructing such analogs. For example, it has been utilized in the synthesis of novel purine isosteres, which have been evaluated for their cytotoxic activity. mdpi.com

The synthesis of pyrrole-containing compounds, which exhibit a broad range of biological activities including antiviral and anticancer effects, can also be achieved using this compound. nih.govthieme-connect.com Its reaction with acylethynylpyrroles provides an efficient route to functionalized bipyrroles, which are important structural motifs in medicinal chemistry. thieme-connect.com

Central Nervous System Modulators

This compound is a key intermediate in the synthesis of compounds that modulate the central nervous system (CNS). ontosight.ai Its derivatives are used to create molecules that can act as CNS depressants or stimulants. ontosight.ai One notable application is in the synthesis of benzodiazepines, a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties. For instance, ethyl loflazepate, a benzodiazepine (B76468) derivative, is synthesized through a process that can involve the condensation of a benzophenone (B1666685) with an aminomalonate derivative. evitachem.com These compounds exert their effects by modulating GABA-A receptors in the brain, leading to decreased neuronal excitability. evitachem.com

The versatility of this compound also allows for its use in creating glutamate (B1630785) analogs. Glutamate is a major excitatory neurotransmitter in the CNS, and its modulation is a target for treating various neurological conditions. unito.it By serving as a precursor to modified amino acids, this compound facilitates the development of novel CNS modulators.

Favipiravir Synthesis

A significant and timely application of this compound is in the synthesis of the antiviral drug Favipiravir. nih.gov Several synthetic routes to Favipiravir utilize dithis compound hydrochloride as a starting material. nih.govbvsalud.org A common strategy involves the aminolysis of dithis compound hydrochloride to produce 2-aminomalonamide. semanticscholar.org This intermediate is then cyclized with glyoxal (B1671930) to form 3-hydroxypyrazine-2-carboxamide. bvsalud.org The final step is the fluorination of this pyrazine (B50134) derivative to yield Favipiravir. This synthetic pathway is considered efficient and utilizes relatively inexpensive starting materials. nih.gov

Table 2: Key Intermediates in the Synthesis of Favipiravir from this compound

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Dithis compound Hydrochloride | Diethyl 2-aminomalonate hydrochloride | Starting material. nih.gov |

| 2-Aminomalonamide | 2-aminopropane-1,3-diamide | Product of aminolysis, precursor to the pyrazine ring. semanticscholar.org |

Fingolimod Synthesis

This compound, particularly in its N-acetylated form (diethyl acetamidomalonate), is a crucial starting material in several synthetic routes to Fingolimod, an immunomodulating drug used for the treatment of multiple sclerosis. derpharmachemica.comrsc.orgijacskros.com A common approach involves the alkylation of diethyl acetamidomalonate with a suitable electrophile containing the 4-octylphenyl ethyl moiety. derpharmachemica.comresearchgate.net This step constructs the carbon skeleton of Fingolimod. Subsequent reduction and deprotection steps lead to the final drug molecule. ijacskros.comresearchgate.net This strategy highlights the utility of the malonic ester synthesis framework, for which this compound is a key amino-functionalized component.

P2Y14R Antagonists and PDE1 Inhibitors

This compound hydrochloride has been reported as an intermediate in the preparation of antagonists for the P2Y14 receptor (P2Y14R) and inhibitors of phosphodiesterase 1 (PDE1). chemicalbook.com P2Y14R is a G-protein coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases. nih.gov PDE1 is a calcium-calmodulin-dependent phosphodiesterase, and its inhibition can suppress inflammatory responses, suggesting a therapeutic role in neurodegenerative diseases associated with inflammation. nih.gov

In the synthesis of P2Y14R antagonists, dithis compound hydrochloride can be used to introduce a key amino acid-like fragment into the target molecule. nih.gov For PDE1 inhibitors, particularly those with a quinazoline (B50416) core, synthetic strategies may involve intermediates derived from this compound to construct portions of the molecule responsible for binding to the enzyme's active site. nih.gov

Role in Agrochemical Development (e.g., Herbicides, Pesticides)

The agricultural industry continually seeks novel and effective agents to protect crops and enhance yields. This compound and its derivatives serve as crucial intermediates in the synthesis of new agrochemicals, including herbicides and pesticides. chemimpex.comevitachem.com The development of modern agrochemicals is geared towards creating compounds with high selectivity, low application rates, and minimal environmental impact. mdpi.com

The structural motif of this compound provides a convenient scaffold for the introduction of various functional groups, enabling the synthesis of diverse molecular architectures with potential herbicidal or pesticidal activity. For instance, it can be utilized in the synthesis of compounds that target specific enzymes or metabolic pathways in weeds or pests, a key strategy in developing targeted herbicides. mdpi.com The presence of the amino and ester groups allows for straightforward chemical modifications to optimize the biological activity, selectivity, and environmental persistence of the final agrochemical product. Research in this area focuses on creating compounds that are effective against resistant weed populations and have a favorable toxicological profile for non-target organisms. mdpi.com

Broader Strategic Synthetic Applications

Beyond its role in agrochemicals, this compound's utility extends to several other areas of strategic importance in chemical and pharmaceutical research.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds for biological activity. evotec.com The generation of diverse chemical libraries is essential for the success of HTS campaigns. chemimpex.comthermofisher.com this compound, often in its Boc-protected form (diethyl (Boc-amino)malonate), is a valuable building block for creating these libraries. chemimpex.com Its ability to participate in a variety of chemical reactions allows for the efficient synthesis of a wide range of structurally diverse molecules. chemimpex.com

The properties of the resulting compounds, such as drug-likeness and conformity to criteria like Lipinski's Rule of Five, are critical for their potential as drug candidates. thermofisher.com The use of this compound derivatives facilitates the production of libraries with favorable characteristics for HTS, increasing the probability of identifying promising "hit" compounds. chemimpex.comthermofisher.com These libraries can be designed to target specific biological pathways or protein classes, such as kinases or G-protein-coupled receptors. stanford.edu

Table 1: Examples of Compound Library Types Used in High-Throughput Screening

| Library Type | Description | Key Features |

| Diversity-Based Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. stanford.edu | High structural variety, increases chances of finding novel hits. thermofisher.com |

| Focused Libraries | Collections of compounds designed to interact with specific biological targets or target families (e.g., kinases, ion channels). thermofisher.comstanford.edu | Higher hit rates for specific targets, facilitates lead optimization. thermofisher.com |

| Fragment Libraries | Collections of low molecular weight compounds that are screened for weak binding to a target. Hits are then optimized into more potent leads. stanford.edu | Efficient exploration of chemical space, provides starting points for lead development. |

| Natural Product-Based Libraries | Collections of compounds derived from or inspired by natural sources, known for their biological relevance. mdpi.com | High biological activity, structural complexity. |

| Covalent Libraries | Collections of compounds designed to form a covalent bond with the target protein, often leading to high potency and prolonged duration of action. stanford.edu | Irreversible binding, can target challenging proteins. |

Peptides have gained significant attention as therapeutic agents due to their high specificity and potency. mdpi.com this compound serves as a key building block in the synthesis of peptides, particularly for the incorporation of non-standard or modified amino acids. chemimpex.comsigmaaldrich.com Chemical synthesis allows for precise control over the peptide's structure, enabling modifications that can enhance its therapeutic properties, such as stability and resistance to enzymatic degradation. mdpi.com

The use of Boc-protected this compound is common in solid-phase peptide synthesis, a technique that has revolutionized the production of therapeutic peptides. chemimpex.comsigmaaldrich.com This approach allows for the efficient and controlled assembly of peptide chains, facilitating the development of new peptide-based drugs for a range of diseases, including metabolic disorders and cancer. mdpi.com

Table 2: Strategies for Enhancing Drug Bioavailability

| Strategy | Mechanism of Action | Examples of Excipients/Technologies |

| Particle Size Reduction | Increases the surface area of the drug, leading to a higher dissolution rate. nih.gov | Nanosuspensions, microfluidic technology. nih.govdrug-dev.com |

| Solid Dispersions | The drug is dispersed in a carrier matrix at the molecular level, often in an amorphous state, which enhances solubility and dissolution. nih.gov | Amorphous solid dispersions (ASDs), co-amorphous systems. drug-dev.com |

| Lipid-Based Formulations | The drug is dissolved in a lipid-based system, which can improve solubility and facilitate absorption through the lymphatic pathway. pensoft.net | Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs). drug-dev.compensoft.net |

| Complexation | The drug forms a complex with another molecule, which can increase its solubility and stability. nih.gov | Cyclodextrins, ion-pairing with counter ions. nih.govdrug-dev.com |

| Use of Biofunctional Excipients | Excipients that not only aid in formulation but also actively enhance drug permeability and inhibit efflux pumps like P-glycoprotein. mdpi.com | Certain polymers, surfactants, and lipids. mdpi.com |

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is crucial for developing targeted drug delivery systems, diagnostic agents, and antibody-drug conjugates (ADCs). chemimpex.comfluorochem.co.uk The reactive functional groups of this compound make it a useful tool in bioconjugation chemistry. chemimpex.com

The field of material science is constantly in search of new polymers with tailored properties for a wide range of applications, from electronics to biomedical devices. solubilityofthings.comwepub.org this compound can be used as a monomer or a functionalizing agent in the synthesis of novel polymers. chemimpex.com Its incorporation into a polymer backbone can introduce specific functionalities, such as reactive sites for cross-linking or the attachment of other molecules.

The development of high-performance polymers with enhanced mechanical, thermal, or optical properties is an active area of research. taylorfrancis.com By utilizing monomers like this compound, scientists can create polymers with precise molecular architectures, such as block copolymers or dendrimers, which exhibit unique and desirable characteristics. wepub.org This opens up possibilities for creating advanced materials for applications in areas like sustainable packaging and biomedical engineering. tum.de

Mechanistic Investigations and Computational Chemistry Studies

Theoretical Elucidation of Reaction Mechanisms

Modern computational methods allow for a detailed examination of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally. For reactions involving diethyl aminomalonate, these studies have been pivotal in understanding the electronic and structural factors that govern reaction outcomes.

Density Functional Theory (DFT) is a cornerstone of computational organic chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to study the geometries, electronic structures, and energies of molecules and transition states. DFT calculations have been instrumental in analyzing reactions where dithis compound serves as a key building block.

For instance, in the synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives, DFT calculations were employed to support the structural assignment of products. Specifically, computations helped identify the most stable product resulting from chemoselective attack and subsequent cyclization, corroborating assignments made through NMR analysis. rsc.org These theoretical models provide a framework for understanding the stability of complex heterocyclic systems derived from dithis compound. rsc.org Similarly, in studies of Diels-Alder reactions, DFT has been used to investigate the reaction mechanism, revealing polar and asynchronous two-step pathways in certain cases. researchgate.net

Cycloaddition reactions are powerful methods for constructing cyclic compounds. When unsymmetrical reagents are used, the regioselectivity of the reaction—the specific orientation in which the molecules combine—becomes a critical aspect. Computational studies are frequently used to predict and explain the observed regioselectivity.

In the context of [3+2] cycloaddition reactions, dithis compound is often used to generate azomethine ylides in situ. These ylides then react with various dipolarophiles. DFT calculations can model the transition states for the different possible regioisomeric pathways. The calculated activation energies for these pathways allow for the prediction of the major regioisomer, which is typically the one formed via the lowest energy transition state. For example, in the reaction of azomethine ylides derived from dithis compound and salicylaldehydes with aurones, a [3+2] cycloaddition process leads to pyrrolidine (B122466) derivatives with a benzofuran-3(2H)-one framework. windows.net The regiochemical outcome is dictated by the electronic and steric properties of both the dipole and the dipolarophile, which can be effectively modeled using computational methods. windows.net

Organocatalysis has revolutionized asymmetric synthesis, and understanding the origin of stereoselectivity is a major focus of computational research. Dithis compound is a common nucleophile in organocatalytic reactions, such as Michael additions and cycloadditions, to generate stereochemically rich products.

Theoretical studies, often using DFT, are employed to model the transition state assemblies involving the substrate, the nucleophile (dithis compound), and the organocatalyst. These models help to elucidate the non-covalent interactions, such as hydrogen bonding and π–π stacking, that are responsible for stabilizing one diastereomeric transition state over another. rsc.org For example, in the organocatalytic [3+2] cycloaddition between imines derived from salicylaldehydes and dithis compound with coumarin (B35378) derivatives, cinchona alkaloid-based catalysts are used to control the stereochemical outcome. nih.gov Computational analyses can reveal how the bifunctional catalyst simultaneously activates both reaction partners, leading to high enantio- and diastereoselectivity. nih.govunl.pt Detailed computational analysis of such catalyst systems can reveal the precise nature of the catalyst-substrate interactions and provide a basis for understanding the enantioinduction. unl.pt

Table 1: Representative Organocatalytic Reactions Involving Dithis compound with Reported Stereoselectivity

| Reaction Type | Catalyst Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| [3+2] Cycloaddition | Quinine-derived | Pyrrolidine derivatives | - | High | nih.gov |

| [3+2] Cycloaddition | Cinchona Alkaloid | Hexahydrochromeno[4,3-b]pyrrolidines | endo only | Excellent | unl.pt |

| Imidazolidine (B613845) Formation | Basic conditions | 2,4-cis-Imidazolidine | 4:1 | - | rsc.org |

| Cascade Reaction | DABCO | Bicyclic Nitrones | >20:1 | - | researchgate.net |

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that offers a powerful alternative to traditional frontier molecular orbital (FMO) theory for understanding chemical reactivity. mdpi.comnih.gov MEDT posits that the capacity for changes in electron density, rather than orbital interactions, is the primary driver of chemical reactivity. mdpi.comluisrdomingo.com This theory is applied through the analysis of the electron density distribution and its changes along the reaction path.

While specific MEDT studies focusing exclusively on this compound are not prevalent, the principles of MEDT are broadly applicable to its reactions. For instance, in a polar cycloaddition reaction, MEDT analysis would focus on the electron density transfer from the nucleophilic component (often the azomethine ylide derived from this compound) to the electrophilic partner. The analysis of Conceptual DFT reactivity indices, which are a key part of the MEDT toolkit, helps to quantify the electrophilic and nucleophilic character of the reactants and predict the flow of electron density. nih.govrsc.org This approach provides deep insights into the electronic nature of transition states in reactions like nucleophilic substitutions and cycloadditions. rsc.orgmdpi.com

Understanding Stereocontrol in Organocatalytic Processes

Prediction and Rationalization of Reactivity

Beyond elucidating mechanisms, computational chemistry provides tools to predict and rationalize the intrinsic reactivity of molecules.

Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that quantify the response of a molecule's energy to a change in its number of electrons. mdpi.comnih.govnih.gov These indices have become powerful tools for the semi-quantitative study of organic reactivity. mdpi.comnih.gov